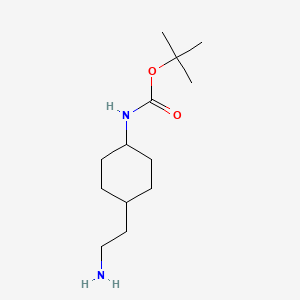

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-(2-aminoethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZKBGFWNFAXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640995 | |

| Record name | tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509143-12-8 | |

| Record name | tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate: A Versatile Bifunctional Linker in Modern Chemistry

Abstract

This technical guide provides an in-depth exploration of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate, a bifunctional molecule of significant interest in pharmaceutical and chemical research. We will dissect the distinct properties and applications of its cis and trans isomers, which are defined by their unique CAS numbers. The core utility of this compound lies in its orthogonally protected amine functionalities—a primary amine available for immediate reaction and a tert-butyloxycarbonyl (Boc)-protected secondary amine that allows for controlled, sequential synthesis. This guide details its physicochemical properties, provides a validated synthesis and purification protocol, explores its critical role as a linker in advanced applications such as Proteolysis Targeting Chimeras (PROTACs), and outlines essential safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Introduction: A Molecule of Strategic Importance

In the landscape of organic synthesis and drug discovery, molecules that offer precise control over reactivity are invaluable. This compound is a prime example of such a strategic building block. Its structure, featuring a cyclohexane scaffold, provides rigidity and defined spatial orientation, while its two amine groups offer distinct synthetic handles.

The key to its utility is the differential protection of these amines. One is a free primary amine, a potent nucleophile ready for a variety of coupling reactions. The other is masked with a tert-butyloxycarbonyl (Boc) group, one of the most common and reliable protecting groups in organic chemistry.[1] The Boc group is stable under a wide range of conditions but can be cleanly removed under acidic conditions, enabling a second, distinct synthetic transformation.[2] This bifunctionality makes the compound an ideal linker, capable of covalently connecting two different molecular entities in a controlled, stepwise manner. Its applications are particularly prominent in the development of complex therapeutic agents and specialized chemical probes.

Physicochemical Properties and Isomeric Considerations

The compound exists as two distinct stereoisomers, cis and trans, which have different spatial arrangements of the substituents on the cyclohexane ring. This stereochemistry is a critical consideration, as it can influence the final geometry, binding affinity, and biological activity of the larger molecule it is incorporated into. The properties of each isomer are summarized below.

| Property | cis-Isomer | trans-Isomer |

| IUPAC Name | tert-butyl N-[cis-4-(2-aminoethyl)cyclohexyl]carbamate | tert-butyl N-[trans-4-(2-aminoethyl)cyclohexyl]carbamate |

| Synonyms | 2-[cis-4-(Boc-amino)cyclohexyl]ethylamine | 2-[trans-4-(Boc-amino)cyclohexyl]ethylamine[3] |

| CAS Number | 509143-12-8 [4][5][6] | 1212272-05-3 [3][] |

| Molecular Formula | C₁₃H₂₆N₂O₂[4][5] | C₁₃H₂₆N₂O₂[3][] |

| Molecular Weight | 242.36 g/mol [4][5] | 242.36 g/mol [3][] |

| Appearance | Off-white to grey solid[4] | Off-white solid (Typical) |

| Purity (Typical) | ≥97-99% (GC)[4] | ≥97% (Typical) |

| Storage Conditions | Store at 0-8°C, cool, dry place[4] | Store in a cool, dry place |

The choice between the cis and trans isomer is a crucial design element. The trans isomer results in a more linear, extended conformation, while the cis isomer introduces a distinct kink or bend in the molecular structure. This geometric difference is paramount when designing molecules like PROTACs, where the distance and orientation between two protein binding sites must be precisely controlled for optimal activity.

Synthesis and Purification

The synthesis of this compound hinges on the selective mono-N-Boc protection of the corresponding diamine precursor, cis- or trans-4-(2-aminoethyl)cyclohexylamine. The primary challenge in such syntheses is preventing the formation of the di-protected byproduct.

Synthetic Rationale and Strategy

The most common and effective method for achieving mono-protection of a diamine is to use the diamine itself as the limiting reagent in the presence of a slight excess of the Boc-protection agent, di-tert-butyl dicarbonate (Boc₂O). However, when the diamine is valuable, an alternative strategy involves using a large excess of the diamine to ensure the Boc₂O is consumed primarily in the mono-protection reaction.[8] The protocol described below follows a standard laboratory procedure designed for high yield and purity of the desired mono-protected product.

Experimental Protocol: Mono-Boc Protection

Objective: To synthesize this compound from the corresponding diamine.

Materials:

-

4-(2-Aminoethyl)cyclohexylamine (cis or trans) (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) (Optional, if starting from a hydrochloride salt)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-aminoethyl)cyclohexylamine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath. Rationale: Cooling the reaction minimizes potential side reactions and provides better control over the exothermic reaction.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 30-60 minutes. Rationale: Slow, dropwise addition prevents localized high concentrations of Boc₂O, which would favor the formation of the di-protected byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and then with brine. Rationale: The washing steps remove unreacted reagents and byproducts, simplifying the subsequent purification.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system, for example starting with 100% DCM and gradually increasing the polarity with methanol, is typically effective at separating the desired mono-Boc product from any unreacted starting material and the di-Boc byproduct.

-

Characterization: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield the final product. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: Synthesis Workflow

Caption: General workflow for the synthesis and purification of the target compound.

Applications in Research and Drug Development

The unique architecture of this compound makes it a highly sought-after intermediate in several advanced chemical applications.

A Key Building Block for PROTACs

Perhaps the most cutting-edge application is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5]

A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The length, rigidity, and chemical nature of the linker are critical for inducing a productive ternary complex between the target and the E3 ligase. This compound provides an ideal scaffold for this linker. The free primary amine can be coupled to one of the ligands (e.g., via amidation). Following this, the Boc group is removed to unmask the second amine, which can then be coupled to the other ligand, completing the PROTAC synthesis.

Intermediate in Pharmaceutical Synthesis

Beyond PROTACs, this compound serves as a versatile intermediate for synthesizing a wide range of bioactive molecules, particularly those developed for neurological disorders.[4] The cyclohexane core can act as a rigid scaffold to orient pharmacophores in a desired 3D space, which is essential for optimizing interactions with biological targets like receptors or enzymes.[4] For instance, it has been used as an intermediate in the synthesis of compounds that are precursors to Edoxaban, an oral anticoagulant.[9][10]

Visualization: Role as a PROTAC Linker

Caption: Conceptual role of the compound in the sequential assembly of a PROTAC.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential to ensure laboratory safety. While a comprehensive safety assessment requires consulting the specific Safety Data Sheet (SDS) from the supplier, general guidelines can be established.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation.[11] Related carbamates can be corrosive and cause burns.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][14]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[12][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are often between 0-8°C to ensure long-term stability.[4] Keep away from strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a sophisticated tool for molecular engineering. Its isomeric purity, rigid scaffold, and orthogonally protected amines provide chemists with the precision needed to construct complex and highly functional molecules. From its foundational role in building drug candidates to its critical application in the rapidly evolving field of targeted protein degradation with PROTACs, this compound represents a key enabling technology. A thorough understanding of its properties, synthesis, and handling is essential for any scientist aiming to innovate in the fields of medicinal chemistry, chemical biology, and materials science.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 10. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 11. 2-[cis-4-(Boc-amino)cyclohexyl]ethylamine, 97% | Fisher Scientific [fishersci.ca]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Stereoisomers of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,4-disubstituted cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a rigid framework to orient functional groups in precise three-dimensional space. The seemingly subtle difference between cis and trans isomers can lead to profound changes in physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides an in-depth technical analysis of the cis and trans isomers of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate, a key building block in the synthesis of various bioactive molecules, including PROTAC linkers. We will explore the fundamental principles of their conformational behavior, compare their key properties, and provide validated methodologies for their synthesis, separation, and characterization.

Introduction: The Critical Role of Stereochemistry in 1,4-Disubstituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a 1,4-disubstituted cyclohexane, the two substituents can be on the same side of the ring (cis) or on opposite sides (trans). This stereochemical difference dictates the spatial orientation of the substituents, which can be either axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring).

The trans isomer of a 1,4-disubstituted cyclohexane is generally more stable than its cis counterpart.[1][2] This is because in the most stable chair conformation of the trans isomer, both substituents can occupy the sterically favorable equatorial positions, thus avoiding unfavorable 1,3-diaxial interactions.[1][2] Conversely, the cis isomer is forced to have one substituent in an axial position and the other in an equatorial position, leading to inherent steric strain.[2][3] This fundamental difference in stability and conformation has significant implications for the molecule's physical and chemical properties.

Conformational Analysis: cis vs. trans Isomers

The conformational equilibrium of the cis and trans isomers of this compound is depicted below. The bulky tert-butyl group has a strong preference for the equatorial position to avoid severe steric hindrance.

Trans Isomer:

The trans isomer can exist in two chair conformations. In one, both the tert-butoxycarbonylamino group and the 2-aminoethyl group are in equatorial positions (diequatorial). In the other, both are in axial positions (diaxial). The diequatorial conformation is significantly more stable and is the predominant form at equilibrium due to the absence of 1,3-diaxial interactions.[2][3]

Cis Isomer:

The cis isomer exists as two rapidly interconverting chair conformations of equal energy. In each conformation, one substituent is in an axial position while the other is in an equatorial position.[3] This arrangement is less stable than the diequatorial conformation of the trans isomer due to the presence of 1,3-diaxial interactions involving the axial substituent.

Caption: Conformational equilibrium of trans and cis isomers.

Comparative Physicochemical and Spectroscopic Properties

The distinct conformational preferences of the cis and trans isomers lead to measurable differences in their physicochemical and spectroscopic properties. While specific experimental data for this compound is not extensively published in a comparative format, the expected properties based on well-established principles for 1,4-disubstituted cyclohexanes are summarized below.

Table 1: Predicted Physicochemical Properties

| Property | cis-tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate | trans-tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate | Rationale |

| Stability | Less stable | More stable | The trans isomer exists in a lower energy diequatorial conformation, minimizing steric strain.[1][2] |

| Melting Point | Generally lower | Generally higher | The more stable and symmetrical structure of the trans isomer often leads to better crystal packing and a higher melting point. |

| Solubility | Potentially higher | Potentially lower | The less stable cis isomer may have weaker intermolecular interactions in the solid state, leading to higher solubility. |

| Dipole Moment | Non-zero | Close to zero | In the diequatorial conformation of the trans isomer, the dipole moments of the two substituents can cancel each other out, leading to a very small or zero net dipole moment. The cis isomer will have a net dipole moment. |

Table 2: Predicted Spectroscopic Properties

| Spectroscopy | Feature | cis Isomer | trans Isomer | Rationale |

| ¹H NMR | Chemical Shift of C1-H and C4-H | Broader signals, with the axial proton shifted upfield (lower ppm) | Sharper signals, with both protons in the equatorial region (downfield, higher ppm) | Axial protons are shielded by the C-C bonds of the ring, while equatorial protons are deshielded. |

| Coupling Constants | Smaller J-values for axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz) | Larger J-values for axial-axial couplings (typically 10-13 Hz) in the diaxial conformer (if present), but predominantly smaller J-values for equatorial-equatorial couplings in the major diequatorial conformer. | The magnitude of the coupling constant is dependent on the dihedral angle between the protons. | |

| ¹³C NMR | Chemical Shift | The carbon bearing the axial substituent will be shifted upfield (lower ppm) due to the γ-gauche effect. | The carbons bearing the equatorial substituents will be shifted downfield (higher ppm). | Steric compression from 1,3-diaxial interactions causes an upfield shift for the involved carbons. |

| IR Spectroscopy | Fingerprint Region (<1500 cm⁻¹) | Distinct pattern | Distinct pattern | The different symmetries and vibrational modes of the cis and trans isomers will result in unique absorption bands in the fingerprint region. |

Synthesis and Separation of cis and trans Isomers

A common synthetic route to this compound involves the reduction of a nitrile precursor. The stereochemistry of the final product is often a mixture and requires separation.

General Synthetic Scheme

A plausible synthetic route starts from 4-oxocyclohexanecarboxylic acid, which can be converted to the corresponding Boc-protected amino acid. Subsequent amidation and reduction of the resulting nitrile would yield a mixture of the cis and trans isomers of the target compound.

Caption: General synthetic workflow.

Experimental Protocol: Synthesis of cis/trans this compound (Illustrative)

This protocol is based on general procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of tert-Butyl (4-cyanocyclohexyl)carbamate

-

To a solution of 4-aminocyclohexanecarbonitrile in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Step 2: Reduction of the Nitrile

-

Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Cool the suspension in an ice bath and slowly add a solution of tert-butyl (4-cyanocyclohexyl)carbamate in the same solvent.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating to ensure complete reduction.

-

Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with an organic solvent.

-

Concentrate the filtrate to obtain the crude mixture of cis and trans this compound.

Separation of cis and trans Isomers

The separation of the cis and trans isomers can be achieved by several methods, with column chromatography and fractional crystallization being the most common.

Protocol: Separation by Column Chromatography

-

Prepare a silica gel column with a suitable non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Dissolve the crude mixture of isomers in a minimal amount of the eluent or a compatible solvent.

-

Carefully load the sample onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate). The less polar trans isomer is expected to elute first, followed by the more polar cis isomer.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or another suitable analytical technique to identify the pure isomers.

-

Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Applications in Drug Discovery and Development

The rigid cyclohexane scaffold of this compound makes it an attractive building block in drug design. The defined stereochemistry of the cis and trans isomers allows for the precise positioning of pharmacophoric groups, which is crucial for optimizing drug-target interactions.

One notable application is in the field of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is critical for its efficacy, and rigid linkers based on the cyclohexane scaffold can provide the optimal length and spatial orientation to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Both cis and trans isomers of this compound can be used to synthesize a variety of PROTAC linkers with different vectors and lengths.[4]

Conclusion

The cis and trans isomers of this compound, while structurally similar, possess distinct properties due to their different conformational preferences. The trans isomer is thermodynamically more stable, while the cis isomer has a non-zero dipole moment. These differences can be readily distinguished using spectroscopic techniques, particularly NMR. A clear understanding of the synthesis, separation, and characterization of these isomers is essential for their effective utilization in medicinal chemistry and drug discovery, particularly in the rational design of molecules like PROTACs where precise three-dimensional structure is paramount for biological activity.

References

- Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer?. (n.d.).

- Which is more stable, a trans-1,4-disubstituted cyclohexane or its cis isomer? - Brainly. (2019, September 13).

- A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Nitrocyclohexanes - Benchchem. (n.d.).

- Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer? - Filo. (2023, November 4).

- The Proton Nuclear Magnetic Resonance Spectra of Cyclohexane, cis- and trans-Decalin, cis- and trans-Hydrindan and cis-Bicyclo[3.3.0]octane | Journal of the American Chemical Society. (n.d.).

- Video: Disubstituted Cyclohexanes: cis-trans Isomerism - JoVE. (2023, April 30).

- The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed. (n.d.).

- Application Notes and Protocols for NMR Spectroscopy of cis,trans,cis-1,2,3-trimethylcyclohexane - Benchchem. (n.d.).

- Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.).

- Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes | Request PDF - ResearchGate. (2025, August 10).

- Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? - Quora. (2017, October 1).

- tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045. (n.d.).

- US3880925A - Separation and purification of cis and trans isomers - Google Patents. (n.d.).

- Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. - sikhcom.net. (n.d.).

- Conformational Analysis. (n.d.).

- (PDF) Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units - ResearchGate. (2016, February 4).

- Stereoisomerism in Disubstituted Cyclohexanes - Chemistry LibreTexts. (2023, January 22).

- tert-Butyl cis-4-(2-aminoethyl)cyclohexylcarbamate - Chem-Impex. (n.d.).

- tert-Butyl cis-4-(2-aminoethyl)cyclohexylcarbamate | MedChemExpress. (n.d.).

- (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.).

- Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes - YouTube. (2022, October 27).

- CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents. (n.d.).

- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. (n.d.).

- stereochemistry of disubstituted cyclohexane. (n.d.).

- (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (2019, October 6).

- Cis-Trans Isomerism and Conformational Equilibria for Cyclohexane Derivatives. (n.d.).

- Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7).

- Conformational analysis of 1,4-disubstituted cyclohexanes. - Canadian Science Publishing. (n.d.).

- Conformational analysis of cis- and trans-1,2-di-tert-butylcyclohexane and some homomorphs | Request PDF - ResearchGate. (2025, August 6).

- Comparison of cis vs trans isomers on intermediate and product... - ResearchGate. (n.d.).

- The contrasting reactivity of trans- vs. cis-azobenzenes (ArN[double bond, length as m-dash]NAr) with benzynes - PMC - NIH. (2023, June 6).

- Tert-Butyl (4-(2-aminoacetamido)cyclohexyl)(ethyl)carbamate - Aliphatic Hydrocarbon. (n.d.).

- 4.4: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2023, August 5).

- Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate - Chem-Impex. (n.d.).

- Solved The reaction of cis- and trans-4- (tert-butyl) | Chegg.com. (2022, October 14).

- Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. (n.d.).

Sources

- 1. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 2. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing a detailed atomic-level map of molecular architecture. This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR spectral data for tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate, a bifunctional molecule featuring a carbamate-protected amine on a cyclohexyl scaffold, which is a common structural motif in medicinal chemistry.

Molecular Structure and Atom Numbering

A thorough understanding of the molecule's topology is a prerequisite for accurate spectral interpretation. The structure of this compound, along with a systematic atom numbering scheme, is presented below. This numbering will be used for the unambiguous assignment of all ¹H and ¹³C NMR signals. The molecule exists as a mixture of cis and trans isomers with respect to the 1,4-disubstitution on the cyclohexane ring. The following analysis assumes the thermodynamically more stable trans isomer, where both substituents are in equatorial positions in the dominant chair conformation.

Caption: Experimental workflow for NMR data acquisition and analysis.

1. Sample Preparation:

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate the spectra.

-

Mass: Accurately weigh 5-10 mg of the compound for a standard ¹H NMR experiment. For a ¹³C NMR experiment, a slightly higher concentration (15-20 mg) may be beneficial to improve the signal-to-noise ratio in a shorter acquisition time.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar to moderately polar compound. It provides a clean spectral window and a strong deuterium signal for locking the magnetic field. The use of a deuterated solvent is crucial to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons and carbons provide a sharp singlet at 0.00 ppm, serving as the universal reference standard for chemical shifts.

-

Dissolution and Transfer: Dissolve the sample completely in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring the solution to a 5 mm NMR tube. This ensures a homogeneous solution and prevents solid particles from degrading the magnetic field homogeneity.

2. NMR Data Acquisition:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for resolving the complex multiplets of the cyclohexyl protons.

-

Locking and Shimming: After inserting the sample, the spectrometer's field is "locked" onto the deuterium resonance of the solvent. This compensates for any drift in the magnetic field during the experiment. The magnetic field is then "shimmed" by adjusting a series of shim coils to maximize its homogeneity across the sample volume, which is critical for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30-45 degree pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay.

-

Acquisition Time (AT): An acquisition time of 2-4 seconds is typically sufficient to allow the Free Induction Decay (FID) to decay into the noise, ensuring good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually adequate for qualitative ¹H NMR.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard pulse program with proton decoupling (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon.

-

Pulse Angle: A 30-degree pulse angle is recommended to allow for a shorter relaxation delay, as some quaternary carbons can have long relaxation times.

-

Acquisition Time (AT): An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

3. Data Processing:

-

Fourier Transformation: The raw time-domain data (FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is then corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

-

Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining a detailed structural analysis with predicted spectral data and a robust experimental protocol, this document serves as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries. The principles and methodologies outlined herein are not only applicable to the target molecule but can also be extrapolated to a wide range of other small organic molecules, reinforcing the indispensable role of NMR spectroscopy in modern chemical analysis.

References

-

Supporting Information for an article. 2 - Supporting Information. [Link]

An In-depth Technical Guide to the Solubility of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate, a key intermediate in pharmaceutical synthesis. As drug development pipelines increasingly focus on complex molecules, a thorough understanding of the physicochemical properties of intermediates is paramount for efficient process development, formulation, and scale-up. This document delineates the molecular characteristics influencing the solubility of this compound, provides a qualitative solubility profile in a range of common organic solvents, and presents a detailed, field-proven protocol for quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection and streamline synthetic and formulation workflows.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a bifunctional molecule featuring a Boc-protected amine and a primary amine, making it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability and ease of removal under specific acidic conditions.[2] The solubility of this intermediate in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation.

A comprehensive understanding of solubility is essential for:

-

Reaction Optimization: Ensuring the compound remains in solution for efficient and complete chemical transformations.

-

Purification Strategies: Selecting appropriate solvents for crystallization, precipitation, and chromatographic separation.

-

Formulation Development: Identifying suitable solvent systems for creating stable and bioavailable drug products.

-

Process Safety and Scalability: Predicting and mitigating risks associated with precipitation and handling of slurries at an industrial scale.

This guide provides a foundational understanding of the solubility of this compound, empowering researchers to make data-driven decisions in their development endeavors.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:

-

The Boc-Protected Amine: The bulky and lipophilic tert-butyl group significantly increases the compound's affinity for nonpolar organic solvents.[2][3]

-

The Carbamate Linkage: This polar moiety can participate in hydrogen bonding and dipole-dipole interactions, contributing to solubility in more polar solvents.[3]

-

The Cyclohexyl Ring: This saturated aliphatic ring is nonpolar and contributes to the overall lipophilicity of the molecule.

-

The Primary Amine: The free amino group is polar and capable of hydrogen bonding, which can enhance solubility in protic solvents.

The presence of both lipophilic and polar functional groups suggests that this compound will exhibit a broad solubility profile across a range of organic solvents.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on the general behavior of Boc-protected amines and the principles of "like dissolves like".[2][3]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The primary amine and carbamate groups can form hydrogen bonds with the solvent.[4] |

| Aprotic Polar | Acetonitrile, DMSO, DMF | Moderate to High | The polarity of these solvents can solvate the carbamate and amine functionalities.[5] |

| Chlorinated | Dichloromethane (DCM) | High | The overall lipophilicity of the molecule favors solubility in this versatile solvent.[2] |

| Ethers | Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and the solvent has a moderate polarity. |

| Apolar | Hexane, Toluene | Low to Moderate | The bulky tert-butyl group and cyclohexyl ring provide some affinity for nonpolar solvents, but the polar groups limit high solubility. |

Note: This table provides a general guideline. Actual solubility can be influenced by factors such as temperature, purity of the compound, and the presence of any isomers (cis/trans) of the cyclohexyl ring.[1]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For precise and reliable solubility data, the shake-flask method is a widely accepted and robust technique.[6][7] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Workflow

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

To each vial, add a precise volume of the desired organic solvent (e.g., methanol, acetonitrile, dichloromethane).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.[8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Concentration Analysis:

-

The concentration of the dissolved compound in the filtrate can be determined by a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method.[3] A known volume of the filtrate is diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to a standard curve of known concentrations.

-

Gravimetric Analysis: A known volume of the filtrate is transferred to a pre-weighed vial. The solvent is then carefully evaporated under a stream of nitrogen or in a vacuum oven. The vial is re-weighed, and the mass of the solid residue is used to calculate the solubility.[2]

-

-

Data Reporting:

-

Solubility is typically reported in units of mg/mL, g/L, or mol/L at the specified temperature.

-

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements:

-

Temperature: Solubility is generally temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature is crucial.[9]

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility is to be determined, the pH of the medium will have a significant impact due to the presence of the basic amine groups.[9]

Conclusion

This compound possesses a versatile solubility profile, a direct consequence of its hybrid molecular structure containing both lipophilic and polar moieties. This guide has provided a theoretical framework for understanding its solubility, a qualitative profile in common organic solvents, and a detailed experimental protocol for its quantitative determination. By leveraging this information, researchers and drug development professionals can make more informed decisions regarding solvent selection, leading to more efficient and robust synthetic processes and formulation strategies. Accurate and early characterization of the solubility of such key intermediates is a critical step in accelerating the journey from laboratory discovery to life-changing therapeutics.

References

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- BenchChem. (2025, November). General Experimental Protocol for Determining Solubility. BenchChem.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.

- Slideshare. (n.d.). Solubility & Method for determination of solubility.

- World Health Organization. (n.d.). Annex 4.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines.

- Illinois Wesleyan University. (2025, April 12). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate.

- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction.

- BenchChem. (n.d.). protocol for N-Boc protection of primary amines using N-Boc-aminomethanol. BenchChem.

- Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.

- BenchChem. (n.d.). Physical and chemical characteristics of 2-[Boc(methyl)amino]acetonitrile. BenchChem.

- Reddit. (2022, October 20). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!.

- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.

- Chem-Impex. (n.d.). tert-Butyl cis-4-(2-aminoethyl)cyclohexylcarbamate.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. rheolution.com [rheolution.com]

An In-depth Technical Guide to the Chemical Stability and Storage of Boc-Protected Diamines

Introduction: The Critical Role and Latent Vulnerabilities of Boc-Protected Diamines

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide development.[1][2] Its utility lies in its remarkable stability under a wide array of synthetic conditions—including exposure to bases, nucleophiles, and hydrogenation catalysts—paired with its facile removal under mild acidic conditions.[1][3] When applied to diamines, the Boc group enables the selective functionalization of one amine, transforming these symmetrical molecules into versatile, heterobifunctional building blocks.[4]

However, the very properties that make mono-Boc-protected diamines so valuable also introduce specific vulnerabilities. The presence of a protected, sterically hindered amine alongside a free, nucleophilic amine within the same molecule creates a unique chemical environment. Failure to appreciate the inherent stability risks can lead to compromised sample purity, inconsistent reaction outcomes, and the failure of complex, multi-step synthetic campaigns. This guide provides an in-depth analysis of the factors governing the stability of Boc-protected diamines, offering field-proven protocols for their optimal storage, handling, and quality assessment to ensure their integrity from vial to reaction vessel.

Foundational Chemistry: Understanding the Boc Group's Stability Profile

The stability of a Boc-protected amine is fundamentally dictated by the chemistry of the carbamate linkage. This group is robust under basic and nucleophilic conditions, which allows for orthogonal protection strategies in the presence of base-labile groups like Fmoc.[2][5] The primary vulnerability of the Boc group is its susceptibility to acid-catalyzed cleavage.[][7]

The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the departure of a stable tert-butyl cation and the formation of a transient carbamic acid, which rapidly decarboxylates to yield the free amine, carbon dioxide, and isobutylene (from the cation).[2][7] This acid lability is the most significant factor to control during storage and handling.

Specific Stability Challenges in Boc-Protected Diamines

While the core chemistry is that of a standard Boc-amine, the difunctional nature of the parent molecule introduces unique challenges:

-

The Coexistence of Free and Protected Amines: In a mono-protected diamine, the remaining free amine is basic and nucleophilic. This free amine can react with acidic components in the storage environment. More subtly, it can react with atmospheric carbon dioxide over time, forming a solid carbamate salt, which can alter the physical state and perceived purity of the material.[8]

-

Synthetic Impurities: The synthesis of mono-Boc-protected diamines is often challenging, frequently resulting in a mixture containing the starting diamine, the desired mono-protected product, and the di-protected byproduct. Any degradation during storage will further complicate this purity profile. It is crucial to begin with a highly pure compound.

-

Potential for Self-Catalyzed Degradation: If the free amine of a mono-protected diamine forms a salt with an acidic counter-ion (e.g., residual trifluoroacetic acid from chromatography), the resulting ammonium salt can create a localized acidic microenvironment, potentially accelerating the degradation of the Boc group on the same or adjacent molecules.

Primary Degradation Pathways and Their Mitigation

Understanding the specific ways these molecules can degrade is key to preventing it.

Acid-Catalyzed Deprotection

This is the most prevalent degradation pathway. The source of acid can be extrinsic (e.g., atmospheric pollutants, contaminated glassware, acidic solvents) or intrinsic (e.g., residual catalysts from synthesis). The reaction proceeds rapidly even with catalytic amounts of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][9]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Mitigation Strategy: The cornerstone of stability is the rigorous exclusion of acidic contaminants. Ensure all solvents are neutral, glassware is properly washed and dried, and the final compound is purified to remove any acidic residues from its synthesis. Storage under an inert atmosphere prevents contact with acidic gases.

Thermolytic Degradation

While robust at ambient temperatures, the Boc group can undergo thermal cleavage at elevated temperatures, typically above 80-100°C, via a concerted elimination mechanism.[10] While not a primary concern under standard storage conditions, this sensitivity precludes the use of high-temperature techniques like oven-drying for removing residual solvents.

Mitigation Strategy: Avoid exposing Boc-protected diamines to high temperatures. Drying should be performed under high vacuum at ambient temperature. For long-term storage, reduced temperatures are always preferable.

Reaction with Atmospheric Carbon Dioxide

The free primary or secondary amine in a mono-Boc-protected diamine can react with atmospheric CO₂ to form an ammonium carbamate salt. This is often observed as a solid crust forming on a liquid sample or the "caking" of a solid powder. While this process is often reversible upon dissolution, it complicates accurate weighing and handling.[8]

Mitigation Strategy: Always store and handle these compounds under an inert atmosphere of nitrogen or argon. Use techniques like a Schlenk line or a glove box for aliquoting, and securely seal vials with high-quality caps and septa.

Recommended Storage and Handling Protocols

Adherence to a strict storage and handling protocol is non-negotiable for preserving the integrity of Boc-protected diamines.

Optimal Storage Conditions

The primary goal is to minimize chemical reactivity by controlling the environmental factors.

| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |

| Temperature | 2–8 °C (Refrigerated) | -20 °C (Freezer) | Reduces the rate of all potential degradation pathways. Low temperatures are highly effective for preserving carbamates.[11] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Inert Gas (Nitrogen or Argon) | Displaces moisture and reactive atmospheric gases like CO₂, preventing salt formation and potential hydrolysis.[8] |

| Container | Amber Glass Vial with PTFE-lined Cap | Amber Glass Vial with PTFE-lined Cap | Protects from potential photolytic degradation (especially for aromatic diamines) and provides an inert, impermeable barrier. |

| State | Solid (if possible) or Anhydrous Solution | Solid (preferred) | Storing as a solid minimizes solvent-mediated degradation. If in solution, use a dry, aprotic, and non-acidic solvent. |

Standard Handling Procedure

-

Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature. This prevents atmospheric moisture from condensing on the cold compound.

-

Inert Atmosphere: Perform all transfers and aliquoting under a positive pressure of dry nitrogen or argon.

-

Dispensing: For solids, use clean, dry spatulas. For liquids, use a dry syringe or cannula.

-

Resealing: Promptly and securely reseal the container, purging the headspace with inert gas before final tightening.

-

Documentation: Clearly label all aliquots with the compound name, lot number, and date of transfer.

Analytical Workflows for Quality Control

Trust in your starting material is paramount. A self-validating system requires routine purity assessment upon receipt and after prolonged storage.

Experimental Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitatively assessing the purity of Boc-protected diamines and detecting degradation products.[12]

Objective: To determine the purity of a mono-Boc-protected diamine and identify the presence of the corresponding free diamine and di-Boc byproduct.

Methodology:

-

Sample Preparation: Accurately prepare a sample solution at ~0.5 mg/mL in an initial mobile phase mixture (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).[12] Filter through a 0.45 µm syringe filter.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 220 nm.[12]

-

Column Temperature: 30 °C.

-

-

Gradient Elution:

-

0–5 min: 5% B

-

5–25 min: Linear gradient from 5% to 95% B.

-

25–30 min: Hold at 95% B.

-

30–31 min: Return to 5% B.

-

31–35 min: Re-equilibration at 5% B.

-

-

Analysis: Inject 10 µL of the sample. The expected elution order is typically: free diamine (most polar, shortest retention time), mono-Boc-diamine, and di-Boc-diamine (least polar, longest retention time). Purity is calculated based on the area percentage of the main peak.

Workflow for a Forced Degradation Study

A forced degradation or stress testing study is essential for understanding the intrinsic stability of a specific Boc-protected diamine.

Caption: Experimental Workflow for a Forced Degradation Study.

Troubleshooting Guide

| Problem Observed | Potential Cause(s) | Recommended Solution(s) |

| Decreased purity over time; new peak at low RT in HPLC. | Acid-catalyzed deprotection. | Verify storage conditions. Re-purify material if necessary to remove acidic impurities. Ensure all subsequent handling is under inert gas and with neutral solvents. |

| Compound solidifies or becomes difficult to handle. | Reaction with atmospheric CO₂. | Store under an inert atmosphere (N₂ or Ar). For handling, briefly sparge the vial with inert gas before and after use. The material can often be reconstituted by dissolving in a suitable solvent.[8] |

| Inconsistent reaction yields using the same batch. | Non-homogeneity due to CO₂ reaction or improper storage. | Ensure the compound is fully equilibrated to room temperature before opening. If partial solidification has occurred, dissolve the entire sample in an anhydrous solvent to create a stock solution for consistent dispensing. |

| Appearance of di-Boc and free diamine peaks in a pure mono-Boc sample. | Disproportionation, potentially catalyzed by trace impurities or heat. | Re-evaluate storage temperature; move to -20°C. Re-purify the material via column chromatography. |

Conclusion

Boc-protected diamines are powerful synthetic intermediates, but their chemical integrity is not absolute. Their stability is critically dependent on the rigorous exclusion of acids, moisture, and atmospheric carbon dioxide, and the strict control of temperature. By understanding the fundamental degradation pathways and implementing the robust storage and handling protocols outlined in this guide, researchers can ensure the purity and reactivity of these essential building blocks, leading to more reliable, reproducible, and successful scientific outcomes.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem Technical Guides.

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18313.

-

Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

-

BenchChem. (2025). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. BenchChem Application Notes.

-

BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem Technical Guides.

-

BOC Sciences. (n.d.). BOC-Amino Acids.

-

BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. BenchChem Validation & Comparative Guides.

-

Derouiche, A., & Driss, M. R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. Journal of the Tunisian Chemical Society, 8, 127-135.

-

Scribd. (n.d.). Water Boc Deprotection.

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

-

Galkin, A. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23839.

-

Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines.

-

Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. r/Chempros.

-

Sharma, G., et al. (2014). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 4(100), 57074-57078.

-

Galkin, A. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23839.

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.

-

Li, B., et al. (2019). Thermolytic Deprotection of N-Boc Groups. Synfacts, 15(07), 0831.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

-

Organic Chemistry. (n.d.). Boc Protection - Common Conditions.

-

Reyes-González, M. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 54-61.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides.

-

Pittelkow, M., et al. (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209-214.

-

PubMed. (2004). Persistence of selected organophosphate and carbamate insecticides in waters from a coastal watershed. Environmental Toxicology and Chemistry, 23(7), 1657-1664.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. sctunisie.org [sctunisie.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide: Tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate as a Bifunctional Linker

Abstract

In the landscape of modern drug discovery and bioconjugation, bifunctional linkers are indispensable tools that enable the covalent linkage of two molecular entities.[1][2] This technical guide provides a comprehensive exploration of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate, a versatile linker distinguished by its differentially protected amine functionalities and a semi-rigid cyclohexyl spacer. We will dissect its core chemical principles, including the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group and the stereochemical implications of the cyclohexyl core. This guide offers field-proven insights into its synthesis, handling, and strategic application in advanced fields such as Proteolysis Targeting Chimeras (PROTACs) and the development of complex pharmaceutical agents. Detailed protocols, data summaries, and workflow visualizations are provided to equip researchers, chemists, and drug development professionals with the technical knowledge to effectively leverage this powerful molecular scaffold.

Core Concepts: Unpacking the Molecular Architecture

The utility of this compound stems from a deliberate combination of three key structural features: a primary amine, a protected secondary amine, and a central cyclohexyl ring. This design allows for controlled, sequential chemical modifications, which is a cornerstone of complex molecular assembly.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical data, which dictates its handling, storage, and reactivity.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₆N₂O₂ | [3][4] |

| Molecular Weight | 242.36 g/mol | [3][4] |

| CAS Number | 509143-12-8 (cis-isomer) | [3][4] |

| 1212272-05-3 (trans-isomer) | [] | |

| Appearance | Off-white to grey solid | [3] |

| Purity | ≥ 99% (GC) is commercially available | [3] |

| Storage Conditions | Store at 0-8°C, refrigerated | [3][6] |

The Gatekeeper: The tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, and for good reason.[7][8] Its function is to act as a temporary shield, rendering the amine nitrogen non-nucleophilic and non-basic, thus preventing it from participating in unwanted side reactions.

Mechanism of Action: The Boc group's success lies in its unique stability profile. It is robust and stable under a wide array of reaction conditions, including basic, hydrogenolysis, and many nucleophilic conditions, yet it can be removed cleanly and efficiently under mild acidic conditions.[8][9]

-

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen performs a nucleophilic acyl substitution on one of the carbonyls of Boc₂O. The reaction is driven forward by the decomposition of the unstable tert-butyl carbonate leaving group into gaseous carbon dioxide and t-butoxide.[7]

-

Deprotection: Removal is most commonly achieved with a strong organic acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[7] The acid protonates the carbamate, triggering the elimination of the stable tert-butyl cation (which forms isobutene) and carbamic acid, which subsequently decarboxylates to release the free amine and carbon dioxide.[8]

Caption: General workflow for Boc protection and deprotection of an amine.

The Scaffold: Stereochemistry of the 1,4-Cyclohexyl Spacer

The cyclohexane ring is not a flat hexagon; it exists primarily in a stable chair conformation to minimize steric strain.[10] The spatial orientation of the two functional groups—the Boc-protected amine and the aminoethyl group—gives rise to two critical stereoisomers: cis and trans.[10] The choice between these isomers is a critical design element, as it dictates the three-dimensional geometry, rigidity, and vectoral properties of the linker.

-

trans-isomer: The two substituents are on opposite sides of the ring's plane. In the most stable chair conformation, both large substituents occupy equatorial positions. This results in a more linear, rigid, and extended conformation.[10]

-

cis-isomer: The two substituents are on the same side of the ring's plane. This forces one substituent into an axial position and one into an equatorial position, leading to a more compact and kinked geometry.[10]

This structural difference is paramount in applications like drug design, where the precise distance and orientation between two conjugated molecules can dramatically influence binding affinity and biological activity.[11]

Caption: Conformational differences between trans and cis-1,4-disubstituted cyclohexanes.

Synthesis, Purification, and Safe Handling

The reliable synthesis and purification of the linker are crucial for its successful application. As with any chemical reagent, adherence to strict safety protocols is mandatory.

General Synthetic Route

The most direct synthesis involves the selective mono-N-Boc protection of the precursor diamine, 4-(2-aminoethyl)cyclohexanediamine. Achieving mono-protection over di-protection is a common challenge in polyamine chemistry.[12] The strategy typically relies on controlling the stoichiometry of the protecting agent (Boc₂O) and reaction conditions to favor the reaction at only one amine site.

Caption: A generalized workflow for the synthesis of the title compound.

Experimental Protocol: Mono-Boc Protection

This protocol is a representative example based on established chemical principles. Researchers should optimize conditions based on their specific starting materials and scale.

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(2-aminoethyl)cyclohexanediamine (1.0 equivalent) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Boc Anhydride Addition: Cool the solution in an ice bath (0°C). Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 equivalent) in the same solvent and add it dropwise to the diamine solution over 1-2 hours with vigorous stirring. The slow addition and controlled stoichiometry are critical to minimize di-protection.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diamine is consumed.

-

Workup: Quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to isolate the desired mono-protected product from unreacted starting material and the di-protected byproduct.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals, particularly amine-containing compounds which can be corrosive or irritants.[6][13]

| Safety Aspect | Precautionary Measures | Reference(s) |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. (Based on similar N-Boc protected diamines) | [6][14] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. Handle only in a chemical fume hood. | [14] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. | [13] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage at 0-8°C. | [3][6] |

| In Case of Exposure | Skin/Eyes: Immediately flush with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Seek immediate medical attention for any exposure. | [6][15] |

Applications in Bioconjugation and Drug Development

The core value of this linker lies in its bifunctional nature, which facilitates a two-step, orthogonal conjugation strategy.

The Principle of Orthogonal Conjugation

The linker's design provides two chemically distinct amine groups:

-

A free primary amine: Readily available for nucleophilic reactions, such as amide bond formation with activated carboxylic acids, reductive amination with aldehydes, or isothiocyanate coupling.[16]

-

A Boc-protected amine: Chemically inert until the Boc group is removed under acidic conditions.

This orthogonality allows a chemist to first attach Molecule A to the free primary amine, purify the intermediate, and then, in a separate step, deprotect the second amine and attach Molecule B. This prevents the formation of undesired homodimers and ensures the precise construction of complex A-Linker-B conjugates.

Caption: Logical workflow for sequential conjugation using the linker.

Application Showcase: PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of a target-binding ligand and an E3 ligase-binding ligand joined by a linker.[4] this compound is an ideal building block for the linker component.[4]

Workflow for PROTAC Assembly:

-

The free primary amine of the linker is coupled to an activated carboxylic acid derivative of the target-binding ligand (e.g., a kinase inhibitor).

-

The resulting intermediate is purified.

-

The Boc group is removed using TFA to expose the second primary amine.

-

This newly freed amine is then coupled to the E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand).

-

Final purification yields the desired PROTAC molecule.

The cyclohexyl spacer provides a degree of rigidity and defined spatial separation between the two ligands, which is often crucial for inducing a productive ternary complex between the target protein and the E3 ligase.

Intermediate in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of diverse bioactive molecules, including those targeting neurological disorders.[3] Its structure can be used to connect a primary pharmacophore to a secondary moiety designed to modulate properties such as:

-

Solubility: The aminoethyl group can be protonated at physiological pH, enhancing aqueous solubility.

-

Cell Permeability: The lipophilic cyclohexyl and Boc groups can aid in membrane transit.

-

Targeting: The free amine can be conjugated to a targeting vector (e.g., a peptide) to direct the drug to specific tissues or cells.

For instance, it has been used as a building block in the synthesis of complex molecules like Edoxaban intermediates, where precise control over amine functionalization is required.[17]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular engineering. Its value is derived from the synergistic interplay of a stable, yet readily cleavable, Boc protecting group and a conformationally defined cyclohexyl spacer. This architecture provides chemists with a reliable platform for orthogonal, sequential bioconjugation. For researchers in drug development, particularly in the burgeoning field of PROTACs, and for scientists creating complex materials, this linker offers a robust and versatile solution for connecting distinct molecular components with precision and control. A thorough understanding of its properties, stereochemistry, and reactivity is the key to unlocking its full potential in advancing scientific discovery.

References

- BenchChem. (n.d.). Introduction to Bifunctional Crosslinkers for Bioconjugation: A Technical Guide.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- de la Torre, B. G., & Albericio, F. (2018). Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs. Bioconjugate Chemistry. ACS Publications.

- BenchChem. (n.d.). The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis.

- Chem-Impex. (n.d.). tert-Butyl cis-4-(2-aminoethyl)cyclohexylcarbamate.

- Singh, Y., & Sharma, P. (2015). Clickable Tyrosine Binding Bifunctional Linkers for Preparation of DNA–Protein Conjugates. Bioconjugate Chemistry. ACS Publications.

- Lumiprobe. (n.d.). Crosslinking in Applications.

- CD Biosynsis. (n.d.). Bifunctional linkers.

- Quora. (2022). What is the protection of BOC in organic synthesis processes?.

- R. Shiroodi, A., et al. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH.

- AK Scientific, Inc. (n.d.). tert-Butyl N-(2-aminoethyl)carbamate Safety Data Sheet.

- PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate.

- BenchChem. (n.d.). 1,4-Diaminocyclohexane.

- Fisher Scientific. (2009). N-BOC-1,2-diaminoethane SAFETY DATA SHEET.

- Sigma-Aldrich. (2022). Butyl carbamate SAFETY DATA SHEET.

- Angene Chemical. (2023). MSDS of Tert-butyl N-{4-[(2-cyanoethyl)amino]butyl}carbamate.

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).

- MedChemExpress. (n.d.). tert-Butyl cis-4-(2-aminoethyl)cyclohexylcarbamate.

- Angene Chemical. (2024). tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate Safety Data Sheet.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate via Reductive Amination.

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- A2B Chem. (n.d.). tert-Butyl (trans-4-(2-aminoethyl)cyclohexyl)carbamate.

- TCI Chemicals. (n.d.). 1,4-Cyclohexanediamine (cis- and trans- mixture).

- BenchChem. (n.d.). Application Notes and Protocols: Selective Amine Protection Using tert-Butyl (2-Aminoethyl)carbamate.